

Unveiling Ethyl Vanillate in Strawberry Metabolome: A Technical Guide

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Compound of Interest

Compound Name: Ethyl vanillate

Cat. No.: B1585241

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This technical guide provides an in-depth overview of the recent discovery of **ethyl vanillate** in the metabolome of the *Fragaria × ananassa* 'Medallion®' strawberry cultivar. This finding is significant as it marks the first identification of this potent aroma compound in a natural food source. This document details the analytical methodologies employed for its identification and quantification, presents the quantitative findings, and proposes a putative biosynthetic pathway.

Quantitative Data Summary

The concentration of **ethyl vanillate** in the Medallion® 'FL 16.30-128' strawberry was determined using a robust analytical methodology. A summary of the quantitative findings is presented below. It is important to note that while a total of 131 flavor compounds were identified in the study, the comprehensive list and their concentrations are not publicly available in the reviewed literature.

Compound	Concentration Range (µg/kg)	Analytical Method
Ethyl Vanillate	0.070 ± 0.0006 to 0.1372 ± 0.0014	GC-MS/MS with Stable Isotope Dilution Analysis (SIDA)

Experimental Protocols

The identification and quantification of **ethyl vanillate** in strawberries were achieved through a meticulous experimental workflow. The key protocols are detailed below.

Sample Preparation and Extraction

A liquid-liquid extraction (LLE) method was utilized to isolate volatile and semi-volatile compounds from the strawberry matrix.

- **Homogenization:** Strawberry samples were homogenized to create a uniform puree.
- **Extraction Solvent:** A suitable organic solvent was added to the puree to extract the flavor compounds.
- **Phase Separation:** The mixture was centrifuged to separate the organic layer containing the analytes from the aqueous and solid fruit components.
- **Concentration:** The organic extract was concentrated under a gentle stream of nitrogen to a final volume suitable for analysis.

Analytical Instrumentation and Conditions

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) were the primary techniques for the identification and quantification of **ethyl vanillate**.

- **Gas Chromatograph:** An Agilent 7890B GC system (or equivalent) was used for the separation of volatile compounds.
- **Mass Spectrometer:** An Agilent 7000C triple quadrupole mass spectrometer (or equivalent) was employed for detection and quantification.
- **Column:** A non-polar capillary column (e.g., DB-5ms) was used for chromatographic separation.
- **Carrier Gas:** Helium was used as the carrier gas at a constant flow rate.
- **Injection Mode:** Splitless injection was used to maximize the transfer of analytes to the column.

- Oven Temperature Program: A programmed temperature ramp was used to achieve optimal separation of the target analytes.
- Mass Spectrometry Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) was used for high selectivity and sensitivity in quantification. Specific precursor-to-product ion transitions for **ethyl vanillate** were monitored.
 - Ion Source and Transfer Line Temperatures: Maintained at optimized temperatures to ensure efficient ionization and transfer of analytes.

Quantification by Stable Isotope Dilution Analysis (SIDA)

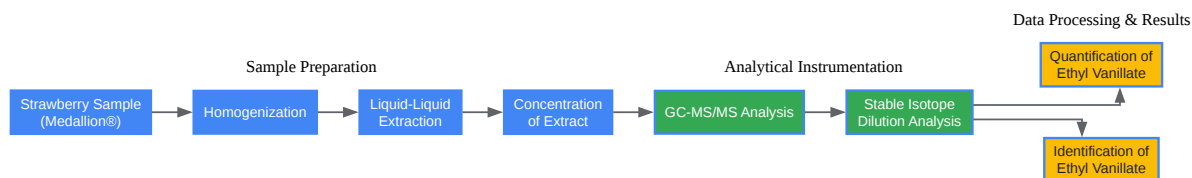
SIDA, a highly accurate quantification technique, was employed to determine the concentration of **ethyl vanillate**.

- Internal Standard: A known amount of a stable isotope-labeled analog of **ethyl vanillate** (e.g., d5-**ethyl vanillate**) was added to the sample prior to extraction.
- Calibration Curve: A calibration curve was generated by analyzing standards containing known concentrations of unlabeled **ethyl vanillate** and a fixed concentration of the labeled internal standard.
- Quantification: The concentration of **ethyl vanillate** in the strawberry extract was determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the identification and quantification of **ethyl vanillate** in strawberries.

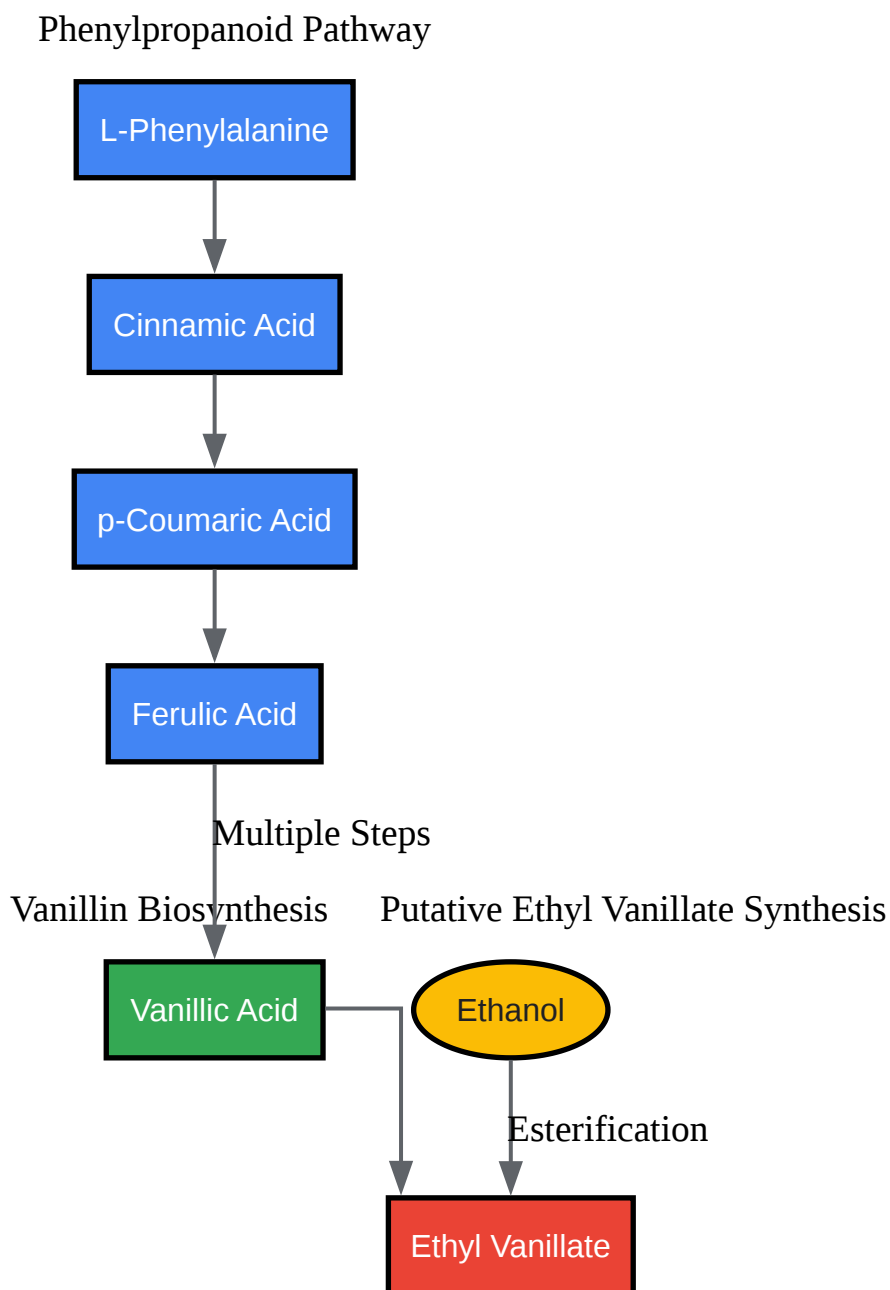


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Caption: Experimental workflow for **ethyl vanillate** analysis.

Putative Biosynthetic Pathway of Ethyl Vanillate

While the precise biosynthetic pathway of **ethyl vanillate** in strawberries has not been elucidated, a putative pathway can be proposed based on the well-established phenylpropanoid pathway for vanillin biosynthesis in plants.



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Caption: Putative biosynthetic pathway of **ethyl vanillate**.

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